molecular formula C11H9NO B1446329 1-Methylisoquinoline-8-carbaldehyde CAS No. 1416713-00-2

1-Methylisoquinoline-8-carbaldehyde

Cat. No.: B1446329
CAS No.: 1416713-00-2
M. Wt: 171.19 g/mol
InChI Key: PBLGIWCJSDVGAL-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-8-carbaldehyde is an organic compound with the molecular formula C11H9NO. It is a derivative of isoquinoline, featuring a methyl group at the 1-position and an aldehyde group at the 8-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-8-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the methyl and aldehyde groups. For instance, the reaction of 1-methylisoquinoline with formylating agents can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally involve the use of advanced catalytic processes and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 1-Methylisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylisoquinoline-8-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylisoquinoline-8-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds.

Comparison with Similar Compounds

Uniqueness: 1-Methylisoquinoline-8-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1-methylisoquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-11-9(5-6-12-8)3-2-4-10(11)7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLGIWCJSDVGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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